molecular formula C15H19FN2O3S B3000685 N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide CAS No. 1385449-84-2

N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide

Cat. No.: B3000685
CAS No.: 1385449-84-2
M. Wt: 326.39
InChI Key: FGMMXAOGURALGV-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide is a complex organic compound with a unique structure that includes a cyanomethyl group, a fluorine atom, and a propan-2-ylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide typically involves multiple steps. One common method includes the reaction of 2-fluoro-5-propan-2-ylsulfonylbenzoic acid with propylamine to form the corresponding amide. This intermediate is then subjected to cyanomethylation using cyanomethyl reagents under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom and the sulfonyl group enhances its stability and potential interactions with biological targets .

Properties

IUPAC Name

N-(cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3S/c1-4-8-18(9-7-17)15(19)13-10-12(5-6-14(13)16)22(20,21)11(2)3/h5-6,10-11H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMMXAOGURALGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=C(C=CC(=C1)S(=O)(=O)C(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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